(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
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Overview
Description
(E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound with a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thioxothiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone under reflux conditions.
Condensation Reaction: The final step involves the condensation of the furan derivative with the thioxothiazolidinone intermediate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(5-((5-(4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid: Similar structure but without the methyl group, potentially altering its properties.
Uniqueness
The presence of both the nitro and methyl groups in (E)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid makes it unique. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c1-13-7-8-15(11-17(13)25(29)30)18-10-9-16(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFXCLZVIHQGO-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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